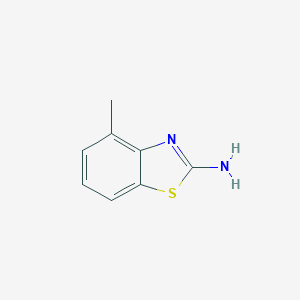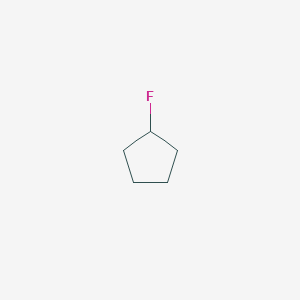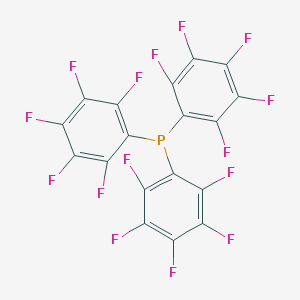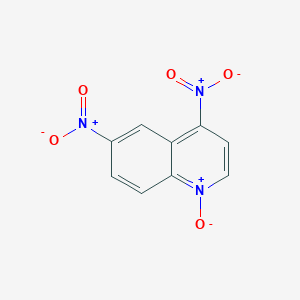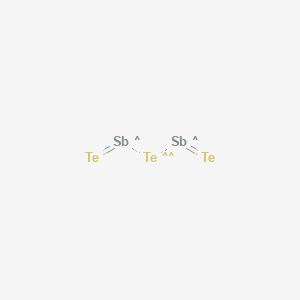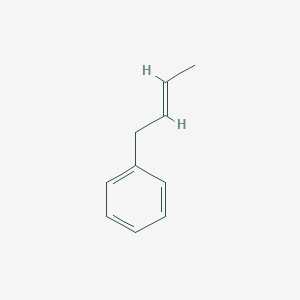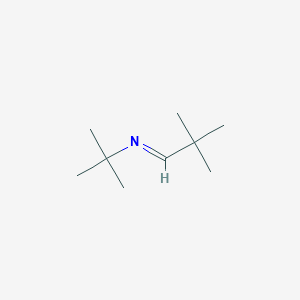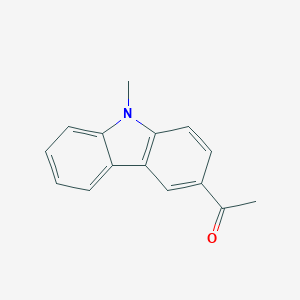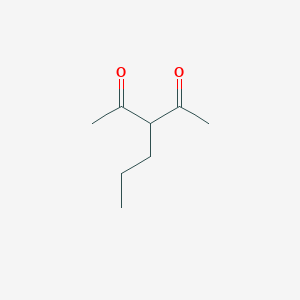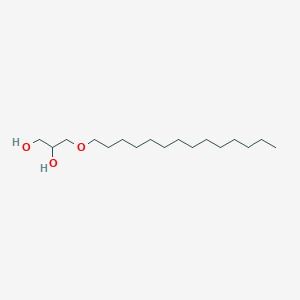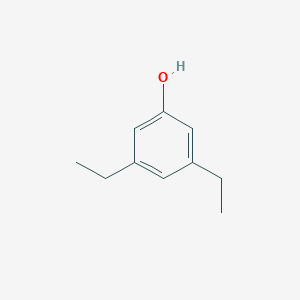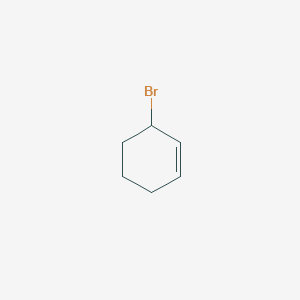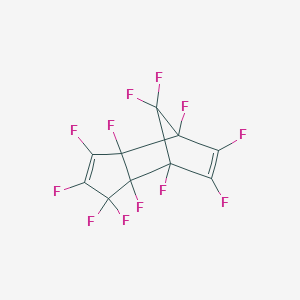
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is a compound that belongs to the family of perfluorinated compounds. It has been widely studied for its potential applications in various fields such as material science, environmental science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is not well understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and ion channels. Its high fluorine content is believed to play a key role in its interaction with these targets.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the main limitations is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the investigation of its potential use as a fluorinated building block in the design of new drugs. Additionally, further studies are needed to understand its mechanism of action and its potential applications in environmental science.
Métodos De Síntesis
The synthesis of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- involves the reaction of 4,7-Methanoindene with perfluoroalkyl iodides under basic conditions. This method has been reported to give high yields and purity of the desired product.
Aplicaciones Científicas De Investigación
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields. In material science, it has been used to prepare highly fluorinated polymers that exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. In environmental science, it has been studied for its potential use as a tracer for the transport and fate of perfluoroalkyl substances in the environment. In medicinal chemistry, it has been investigated for its potential use as a fluorinated building block in the design of new drugs.
Propiedades
Número CAS |
1482-08-2 |
|---|---|
Nombre del producto |
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- |
Fórmula molecular |
C10F12 |
Peso molecular |
348.09 g/mol |
Nombre IUPAC |
1,2,3,4,5,5,6,7,8,9,10,10-dodecafluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10F12/c11-1-2(12)7(17)9(20)5(15,6(1,16)10(7,21)22)3(13)4(14)8(9,18)19 |
Clave InChI |
JWLKYWSQXBLDPM-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F |
SMILES canónico |
C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F |
Sinónimos |
1,1,2,3,3a,4,5,6,7,7a,8,8-Dodecafluoro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



